

Spectroscopic Profile of 4-iodo-2,6-dimethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,6-dimethylphenol**

Cat. No.: **B087620**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **4-iodo-2,6-dimethylphenol**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral analysis, experimental protocols, and a visual workflow for spectroscopic analysis.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for **4-iodo-2,6-dimethylphenol** through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and predicted Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectrum

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	s	2H	Ar-H
~4.8	s	1H	-OH
~2.2	s	6H	-CH ₃

[13C NMR \(Carbon-13 NMR\) Spectrum\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~152	C-OH (Ar)
~138	C-I (Ar)
~130	C-H (Ar)
~128	C-CH ₃ (Ar)
~85	C-I (Ar)
~7	-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3500	Strong, Broad	O-H stretch
~2900-3000	Medium	C-H stretch (aromatic & aliphatic)
~1600	Medium	C=C stretch (aromatic)
~1470	Medium	C-H bend (aliphatic)
~1200	Strong	C-O stretch
~850	Strong	C-H bend (aromatic, out-of-plane)
~600-500	Medium	C-I stretch

Predicted Mass Spectrometry (MS) Data

While an experimental mass spectrum for **4-iodo-2,6-dimethylphenol** is not readily available, the following fragmentation pattern is predicted based on the analysis of similar iodinated phenols.[2]

m/z	Predicted Fragment Ion	Proposed Fragmentation Pathway
248	$[\text{C}_8\text{H}_9\text{IO}]^+$	Molecular Ion ($\text{M}^+\bullet$)
233	$[\text{C}_7\text{H}_6\text{IO}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$)
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Loss of an iodine radical ($\bullet\text{I}$)
106	$[\text{C}_7\text{H}_6\text{O}]^+$	Loss of $\bullet\text{I}$ and $\bullet\text{CH}_3$
77	$[\text{C}_6\text{H}_5]^+$	Loss of CO from the phenoxy cation
127	$[\text{I}]^+$	Iodine cation

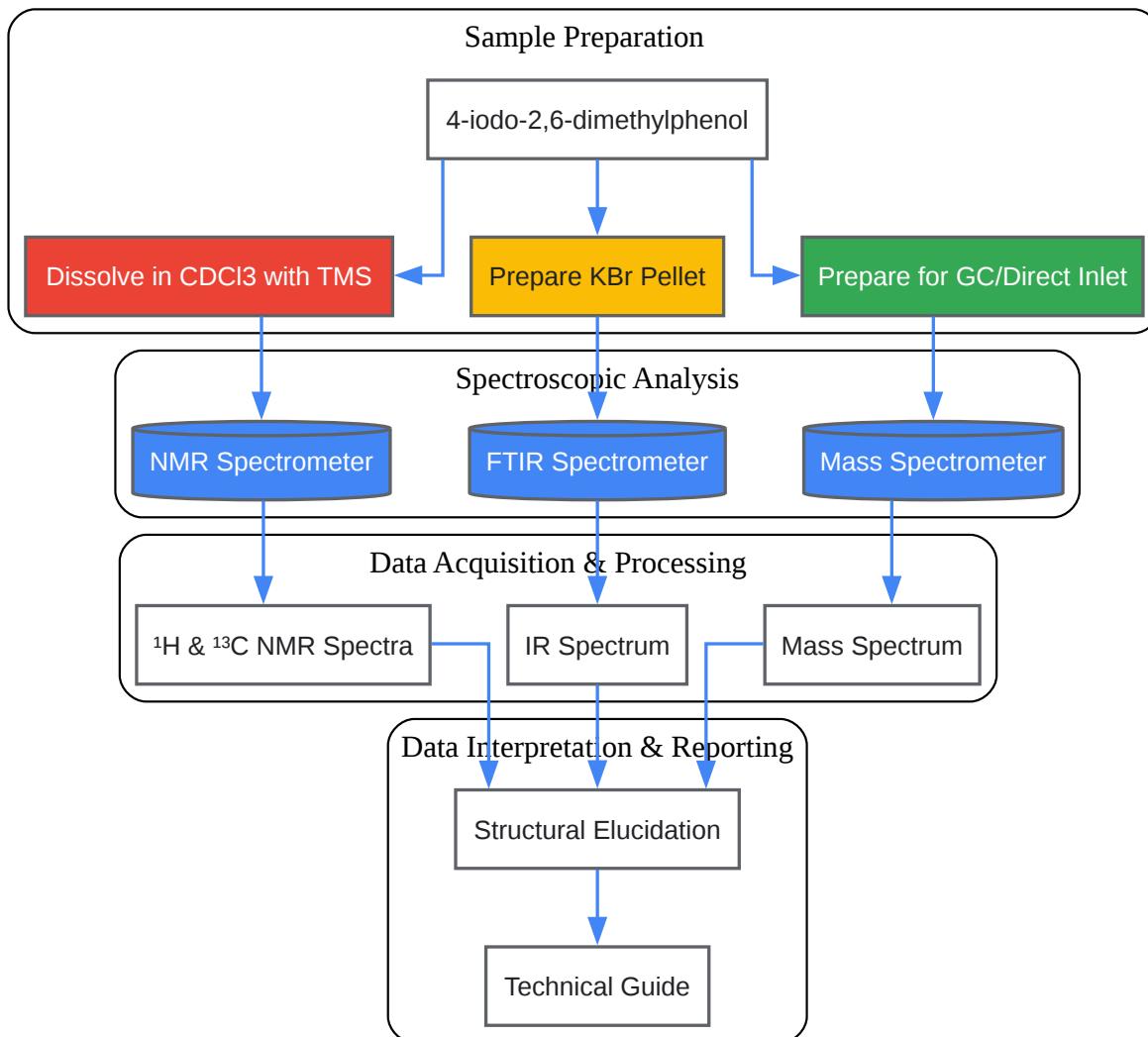
Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **4-iodo-2,6-dimethylphenol** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to cover the range of 0-10 ppm.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of solid **4-iodo-2,6-dimethylphenol** was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm^{-1}) by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron ionization (EI) was used to generate the molecular ion and fragment ions. The electron energy was typically set to 70 eV.
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: The abundance of each ion was measured using an electron multiplier detector, and the data was plotted as a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-iodo-2,6-dimethylphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **4-iodo-2,6-dimethylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-DIMETHYL-4-IODOPHENOL(10570-67-9) ^{13}C NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-iodo-2,6-dimethylphenol: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087620#spectral-data-for-4-iodo-2-6-dimethylphenol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com